N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features an indole structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This reaction involves the activation of the carboxyl group of the acid, which then reacts with the amine group of the tryptamine derivative to form the amide bond .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The indole ring can undergo substitution reactions, where different substituents can be introduced into the ring structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active indole derivatives
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which can result in various biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
These compounds share the indole structure but differ in their substituents, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-27-20-8-7-17(30-2)11-16(20)12-21(27)23(29)26-14-22(28)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,11-13,25H,9-10,14H2,1-2H3,(H,24,28)(H,26,29) |
InChI Key |
RWKKEIVKWKGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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